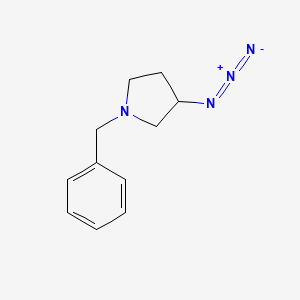
N-benzyl-3-azidopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-benzyl-3-azidopyrrolidine or similar compounds often involves complex chemical reactions. For instance, the synthesis of N-benzyl-3-nitroaniline (NB3N) single crystals was achieved by slow evaporation solution growth synthesis method . Another process for the preparation of optically active N-benzyl-3-hydroxypyrrolidines started from naturally occurring alkaloid vasicine .Molecular Structure Analysis
The molecular structure of this compound or similar compounds can be determined using techniques such as single-crystal X-ray diffraction . For example, the synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group .Chemical Reactions Analysis
This compound or similar compounds can undergo various chemical reactions. For instance, the compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound . Another example is the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Aplicaciones Científicas De Investigación
Neuroleptic Activity in Benzamides
The synthesis of benzamides, including those of N-benzyl-3-aminopyrrolidine, has been explored for potential neuroleptic (antipsychotic) properties. One study found that N-benzyl derivatives exhibited significant activity against apomorphine-induced stereotypic behavior in rats, suggesting their potential as potent drugs with fewer side effects in psychosis treatment (Iwanami et al., 1981).
Synthesis of Antipsychotic Emonapride
A novel protocol for preparing 3-aminopyrrolidines, including N-benzyl-3-aminopyrrolidine, has been developed. This method was applied in the formal synthesis of the antipsychotic drug emonapride, indicating the importance of N-benzyl-3-azidopyrrolidine in pharmaceutical synthesis (D’hooghe et al., 2009).
Serotonin 1A Receptor Ligands
The coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates led to the creation of N-substituted-3-arylpyrrolidines. Some of these compounds are potent ligands for the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents (Ahn et al., 1999).
Bacterial DNA Gyrase Inhibition
N-benzyl-3-sulfonamidopyrrolidines, including this compound derivatives, have been characterized as inhibitors of bacterial DNA gyrase. These compounds exhibited antimicrobial activity, suggesting their potential use in developing new antibiotics (Foss et al., 2011).
Synthesis of Hydroxypyrrolidines
The hydroxylation of N-benzylpyrrolidine with specific biocatalysts has been shown to produce N-benzyl-3-hydroxypyrrolidine. This process illustrates the significance of this compound in the regio- and stereoselective hydroxylation of pyrrolidines (Li et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
3-azido-1-benzylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBMEKTAFSEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

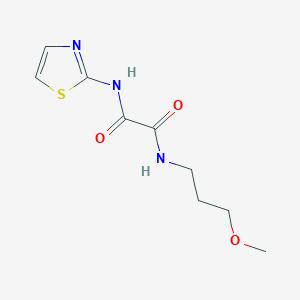
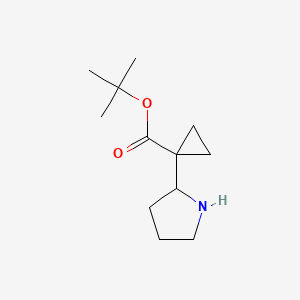


![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)
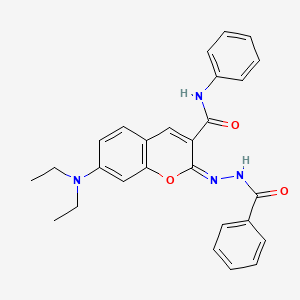
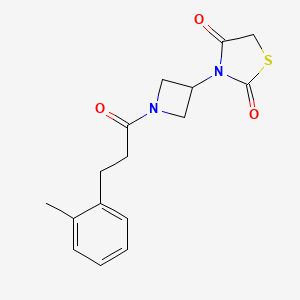
![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2424314.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)

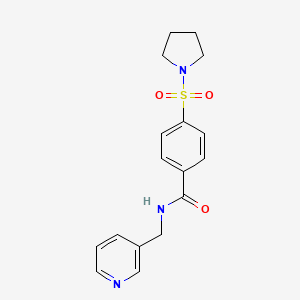
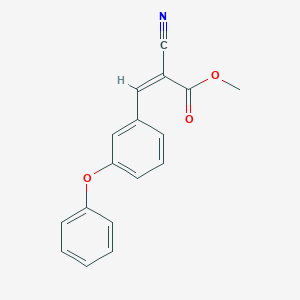
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2424320.png)
![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)